
2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid is a halogenated aromatic compound with the molecular formula C14H7ClFNO2 This compound is characterized by the presence of chloro, cyano, and fluoro substituents on a benzoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the benzoic acid moiety can undergo oxidation to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzoic acids, while reduction can produce amines.
Scientific Research Applications
2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like cyano and fluoro can influence its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Another halogenated benzoic acid with similar properties.
2-Chloro-4-fluorobenzaldehyde: Used in similar synthetic applications.
Uniqueness
2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid is unique due to the combination of chloro, cyano, and fluoro substituents, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2-chloro-4-(5-cyano-2-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-12-6-9(2-3-10(12)14(18)19)11-5-8(7-17)1-4-13(11)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYXFUPWIVEFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689815 |
Source
|
Record name | 3-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-07-6 |
Source
|
Record name | 3-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.